molecular formula C19H36O2 B120169 11,12-Methyleneoctadecanoic acid CAS No. 503-06-0

11,12-Methyleneoctadecanoic acid

Cat. No. B120169
CAS RN: 503-06-0
M. Wt: 296.5 g/mol
InChI Key: IJKRDVKGCQRKBI-UHFFFAOYSA-N
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Description

11,12-Methyleneoctadecanoic acid is a fatty acid that has been identified as a component of an ornithine-containing lipid in Thiobacillus thiooxidans. This compound is characterized by a unique structure that includes an 18-carbon chain with a methylene bridge and a 2-hydroxyl function. The presence of a cyclopropane group, which is a three-membered ring structure within the fatty acid chain, is a defining feature of this molecule. The cyclopropane group is believed to have a cis configuration, specifically located at the 11,12 position of the carbon chain .

Synthesis Analysis

The synthesis of 11,12-Methyleneoctadecanoic acid involves the use of 14C-labeling experiments and infrared spectroscopy to confirm the presence of the cyclopropane function. Mass spectrometry is employed to determine the molecular weight of the methyl ester and the acetylated methyl ester of the natural acid. The synthesis process also includes oxidative decarboxylation with permanganate and reductive ring cleavage to further analyze the structure and confirm the position of the cyclopropane group .

Molecular Structure Analysis

The molecular structure of 11,12-Methyleneoctadecanoic acid has been elucidated through various analytical techniques. Mass spectrometry provided insights into the molecular weight, while equivalent chain length determinations helped in understanding the structural configuration of the fatty acid. The data obtained from these analyses were crucial in determining the exact position of the cyclopropane group and the overall molecular structure of the acid .

Chemical Reactions Analysis

The chemical reactions involving 11,12-Methyleneoctadecanoic acid include oxidative decarboxylation and reductive ring cleavage. These reactions are significant as they allow for the detailed study of the cyclopropane group within the fatty acid. The permanganate oxidation study was particularly important in confirming the presence of the methylene bridge and the 2-hydroxyl function in the acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11,12-Methyleneoctadecanoic acid are inferred from its molecular structure. The presence of the cyclopropane ring and the hydroxyl group contribute to the acid's polarity and reactivity. Thin layer chromatographic mobilities of reference compounds compared to those of the natural acid and its derivatives were used to suggest the acid was a 2-hydroxy fatty acid, indicating its polar nature .

In a related study, the synthesis of intramolecularly labeled 6,9,12-[11,11-2H2,1-14C]octadecatrienoic acid was described, which is relevant to the understanding of the chemical behavior of polyunsaturated fatty acids and their interaction with enzymes such as lipoxygenases. Although this study does not directly analyze 11,12-Methyleneoctadecanoic acid, it provides context on the types of reactions fatty acids can undergo, such as enzymatic oxygenation, which could be relevant for understanding the reactivity of similar compounds .

Scientific Research Applications

Molecular Surface Interactions

Fang, Giancarlo, and Flynn (1998) examined the surface interactions of compounds structurally similar to 11,12-methyleneoctadecanoic acid. They used scanning tunneling microscopy to study the packing structures of 11-bromoundecanoic acid and 12-bromododecanoic acid on graphite, noting significant differences in their molecular conformations due to a single methylene group variation (Fang, Giancarlo, & Flynn, 1998).

Polymer Science

Cui and Yan (2005) synthesized odd-even polyamides, including derivatives structurally related to 11,12-methyleneoctadecanoic acid, exploring their crystalline transitions and thermal properties. This research demonstrates the compound's relevance in the development of novel polymeric materials (Cui & Yan, 2005).

Enzymatic Synthesis in Bacteria

Zalkin, Law, and Goldfine (1963) discussed the enzymatic synthesis of cyclopropane fatty acids in bacteria, including cis-11,12-methyleneoctadecanoic acid, highlighting its biological synthesis and importance in microbial lipid metabolism (Zalkin, Law, & Goldfine, 1963).

Inhibitory Effects on Biological Processes

Pascal, Mannarelli, and Ziering (1986) explored the use of 10-thiastearic acid, a compound structurally related to 11,12-methyleneoctadecanoic acid, to inhibit the biosynthesis of cyclopropane fatty acids in protozoa. This research contributes to understanding the inhibitory effects of similar compounds on microbial growth and metabolism (Pascal, Mannarelli, & Ziering, 1986).

Metabolic Studies in Protozoans

Tipton and al-Shathir (1974) studied the metabolism of cyclopropane fatty acids, including cis-11,12-[methylene-14C]Methyleneoctadecanoic acid, in Tetrahymena pyriformis. Their work provides insights into how these compounds are metabolized in eukaryotic cells (Tipton & al-Shathir, 1974).

Safety And Hazards

The safety and hazards of 11,12-Methyleneoctadecanoic acid are not well-documented in the available literature .

Future Directions

The future directions of 11,12-Methyleneoctadecanoic acid are not well-documented in the available literature .

properties

IUPAC Name

10-(2-hexylcyclopropyl)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRDVKGCQRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964568
Record name 10-(2-Hexylcyclopropyl)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phytomonic acid

CAS RN

503-06-0
Record name 11,12-Methyleneoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytomonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(2-Hexylcyclopropyl)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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